molecular formula C29H35NO2 B4331425 2-[4-(ADAMANTAN-1-YL)PHENOXY]-1-(4-PHENYLPIPERIDIN-1-YL)ETHAN-1-ONE

2-[4-(ADAMANTAN-1-YL)PHENOXY]-1-(4-PHENYLPIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B4331425
M. Wt: 429.6 g/mol
InChI Key: HCQBLIXUEFKWRV-UHFFFAOYSA-N
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Description

1-{[4-(1-Adamantyl)phenoxy]acetyl}-4-phenylpiperidine is a complex organic compound that features a piperidine ring, an adamantyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(ADAMANTAN-1-YL)PHENOXY]-1-(4-PHENYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(1-Adamantyl)phenoxy]acetyl}-4-phenylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{[4-(1-Adamantyl)phenoxy]acetyl}-4-phenylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(ADAMANTAN-1-YL)PHENOXY]-1-(4-PHENYLPIPERIDIN-1-YL)ETHAN-1-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-{[4-(1-Adamantyl)phenoxy]acetyl}-4-phenylpiperidine is unique due to the combination of the adamantyl group, phenyl group, and piperidine ring. This combination imparts specific structural and electronic properties that make it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2/c31-28(30-12-10-25(11-13-30)24-4-2-1-3-5-24)20-32-27-8-6-26(7-9-27)29-17-21-14-22(18-29)16-23(15-21)19-29/h1-9,21-23,25H,10-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQBLIXUEFKWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(ADAMANTAN-1-YL)PHENOXY]-1-(4-PHENYLPIPERIDIN-1-YL)ETHAN-1-ONE
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2-[4-(ADAMANTAN-1-YL)PHENOXY]-1-(4-PHENYLPIPERIDIN-1-YL)ETHAN-1-ONE

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